Carbonic Anhydrase II Inhibition: Superior Potency of 1,3-Oxazine Derivative 3b vs. Clinical Standard Acetazolamide
In a comparative in vitro enzyme inhibition assay, a specific 1,3-oxazine derivative (compound 3b) demonstrated markedly superior potency as a carbonic anhydrase II inhibitor compared to the clinically used standard, acetazolamide. The 1,3-oxazine scaffold provides a versatile core for achieving high-affinity enzyme binding, as demonstrated by this specific derivative [1].
| Evidence Dimension | Carbonic Anhydrase II Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.144 ± 0.008 μM (Compound 3b, a 1,3-oxazine derivative) |
| Comparator Or Baseline | 0.997 ± 0.061 μM (Acetazolamide, standard drug) |
| Quantified Difference | 6.9-fold lower IC50 (higher potency) |
| Conditions | In vitro enzyme inhibition assay using carbonic anhydrase II. |
Why This Matters
For researchers targeting carbonic anhydrase for indications like glaucoma or edema, a 6.9-fold increase in potency provides a clear advantage for lead optimization over the existing clinical standard.
- [1] Saeed, A., et al. (2018). Synthesis, carbonic anhydrase inhibitory activity and antioxidant activity of some 1,3-oxazine derivatives. Drug Development Research, 79(7), 352-361. View Source
